(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid is an organic compound that belongs to the class of amino acids It features a cyclohexene ring attached to an acetamido group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds.
Introduction of the acetamido group: This step involves the reaction of cyclohexene with acetic anhydride in the presence of a catalyst.
Formation of the propanoic acid moiety: This can be done by reacting the intermediate product with a suitable reagent such as bromoacetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is also common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyclohexene ring to a cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles such as amines or alcohols replace the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Amines, alcohols, basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme studies: The compound can be used to study enzyme-substrate interactions due to its structural similarity to natural amino acids.
Medicine
Drug development:
Industry
Material science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[2-(cyclohexyl)acetamido]propanoic acid: Similar structure but with a fully saturated cyclohexane ring.
(2R)-2-[2-(phenyl)acetamido]propanoic acid: Similar structure but with a phenyl ring instead of a cyclohexene ring.
Uniqueness
Cyclohexene ring: The presence of the cyclohexene ring in (2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid imparts unique chemical properties, such as increased reactivity in certain types of reactions.
Stereochemistry: The (2R) configuration may result in specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2R)-2-[[2-(cyclohexen-1-yl)acetyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h5,8H,2-4,6-7H2,1H3,(H,12,13)(H,14,15)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBZWBWJMJTEIB-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CC1=CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.